molecular formula C20H25NO2S B444064 Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate CAS No. 351156-36-0

Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

Cat. No.: B444064
CAS No.: 351156-36-0
M. Wt: 343.5g/mol
InChI Key: KTGPXBGYYGBBJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as batch processing and continuous flow techniques, are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

Scientific Research Applications

Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is primarily used in proteomics research. It serves as a tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with various biological molecules, making it valuable in the fields of chemistry, biology, and medicine .

Mechanism of Action

The exact mechanism of action for Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is not well-documented. its interactions with proteins and other biological molecules suggest that it may act by binding to specific molecular targets, thereby modulating their activity. The pathways involved likely include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-amino-4-phenylthiophene-3-carboxylate
  • Isopropyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
  • Isopropyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

Uniqueness

Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is unique due to the presence of the cyclohexylphenyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in studies where specific protein interactions are of interest .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2S/c1-13(2)23-20(22)18-17(12-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-14H,3-7,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGPXBGYYGBBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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